molecular formula C13H19BFNO2 B13664582 2-Fluoro-4-(methylamino)phenylboronic Acid Pinacol Ester

2-Fluoro-4-(methylamino)phenylboronic Acid Pinacol Ester

Katalognummer: B13664582
Molekulargewicht: 251.11 g/mol
InChI-Schlüssel: RECSEDMOFSTLOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD29092438 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD29092438 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

    Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain MFCD29092438 in its pure form.

Industrial Production Methods

In an industrial setting, the production of MFCD29092438 is scaled up to meet demand. This involves optimizing the synthetic route for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD29092438 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: In this reaction, one functional group in the compound is replaced by another, which can significantly alter its properties.

Common Reagents and Conditions

The reactions involving MFCD29092438 typically require specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are frequently used.

    Catalysts: Catalysts like palladium on carbon, platinum, and nickel are often employed to accelerate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

MFCD29092438 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: In biological research, MFCD29092438 is employed in studies involving enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound has potential therapeutic applications, including drug development and the study of disease mechanisms.

    Industry: MFCD29092438 is utilized in the production of specialty chemicals, materials science, and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of MFCD29092438 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.

Vergleich Mit ähnlichen Verbindungen

MFCD29092438 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as MFCD29092439, MFCD29092440, and MFCD29092441 share structural similarities but differ in their reactivity and applications.

    Uniqueness: MFCD29092438 stands out due to its stability under various conditions, making it more versatile and reliable for research and industrial applications.

Eigenschaften

Molekularformel

C13H19BFNO2

Molekulargewicht

251.11 g/mol

IUPAC-Name

3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8,16H,1-5H3

InChI-Schlüssel

RECSEDMOFSTLOF-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.